Sorbitol 3-phosphate

Description

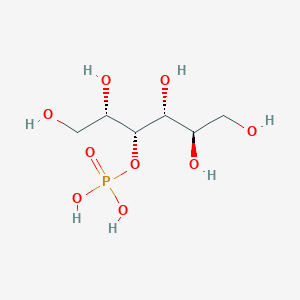

Structure

3D Structure

Properties

CAS No. |

121955-14-4 |

|---|---|

Molecular Formula |

C6H15O9P |

Molecular Weight |

262.15 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |

InChI Key |

RSCVCIHYYQHRMQ-JGWLITMVSA-N |

SMILES |

C(C(C(C(C(CO)O)OP(=O)(O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO)O)OP(=O)(O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)OP(=O)(O)O)O)O)O |

Other CAS No. |

121955-14-4 |

Synonyms |

sorbitol 3-phosphate sorbitol-3-phosphate |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Mechanisms Governing Sorbitol 3 Phosphate Metabolism

Biosynthesis of Sorbitol 3-phosphate

The formation of sorbitol 3-phosphate is intricately linked to the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic states.

Phosphorylation at the C-3 Hydroxyl Position: Identification and Characteristics of the 3-Phosphokinase

The direct synthesis of sorbitol 3-phosphate from sorbitol is catalyzed by a specific kinase that phosphorylates the hydroxyl group at the C-3 position. Research has identified the presence of sorbitol 3-phosphate in various mammalian tissues, including the lens, sciatic nerve, and erythrocytes. nih.gov Studies on hemolysates have suggested the existence of a novel and specific kinase responsible for this phosphorylation, utilizing ATP as the phosphate (B84403) donor. nih.gov This enzyme appears to act on sorbitol directly, indicating a dedicated mechanism for its formation. However, the definitive isolation and detailed characterization of this "3-phosphokinase" remain areas of ongoing investigation.

Linkage to the Aldose Reductase Pathway and Sorbitol Accumulation

The biosynthesis of sorbitol 3-phosphate is fundamentally dependent on the availability of its precursor, sorbitol. Sorbitol is produced from glucose via the aldose reductase pathway, also known as the polyol pathway. nih.govnih.gov This two-step pathway first sees the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase, which uses NADPH as a cofactor. nih.govfrontiersin.org

Under normal glucose conditions, this pathway is not highly active due to the low affinity of aldose reductase for glucose. nih.gov However, in conditions of hyperglycemia, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux through the aldose reductase pathway, resulting in the accumulation of sorbitol. nih.govkarger.com This elevated sorbitol pool then becomes a readily available substrate for the aforementioned 3-phosphokinase, leading to a corresponding increase in the concentration of sorbitol 3-phosphate. karger.com This phenomenon has been particularly noted in the lenses of diabetic rats, where sorbitol 3-phosphate levels rise dramatically with the activation of the aldose reductase pathway. karger.comnih.gov

Catabolism and Further Metabolic Transformations of Sorbitol 3-phosphate

Once formed, sorbitol 3-phosphate can be further metabolized, feeding into central metabolic pathways through the generation of three-carbon intermediates.

Aldolase-like Cleavage Mechanisms of Sorbitol 3-phosphate

The primary catabolic fate of sorbitol 3-phosphate involves a cleavage reaction mediated by an enzyme with aldolase-like activity. nih.govkarger.com Aldolases are a class of enzymes that catalyze the cleavage of a carbon-carbon bond, typically in a sugar molecule, to produce smaller aldehyde or ketone products. proteopedia.orgwikipedia.org In the case of sorbitol 3-phosphate, this aldolase-like enzyme splits the six-carbon sugar alcohol phosphate into two three-carbon molecules. nih.govkarger.com This cleavage is a critical step in channeling the carbon skeleton of sorbitol into other metabolic routes.

Production of 3-Carbon Intermediates: α-Glycerophosphate and Dihydroxyacetone Phosphate

The aldolase-like cleavage of sorbitol 3-phosphate yields two distinct three-carbon products: α-glycerophosphate (also known as glycerol (B35011) 3-phosphate) and an unlabeled glycerol molecule. nih.govkarger.com

A related compound, fructose (B13574) 3-phosphate, which is often found alongside sorbitol 3-phosphate, is also cleaved by a similar mechanism to produce dihydroxyacetone phosphate (DHAP) and an unlabeled glycerol. nih.gov DHAP is a well-established intermediate in glycolysis and can be readily isomerized to glyceraldehyde 3-phosphate. nih.gov The production of α-glycerophosphate from sorbitol 3-phosphate is significant, as it directly contributes to the pool of this important metabolic precursor. nih.govkarger.com

Interconnections with Glycerol Metabolism and Related Metabolic Cycles

The catabolism of sorbitol 3-phosphate establishes a direct link to glycerol metabolism. α-Glycerophosphate is a central molecule in lipid biosynthesis, acting as the backbone for the synthesis of triglycerides and phospholipids. wikipedia.org The glycerol phosphate shuttle, which utilizes α-glycerophosphate, is also a key mechanism for transporting reducing equivalents from the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.orgsmpdb.ca

The production of α-glycerophosphate from sorbitol 3-phosphate can, therefore, impact these pathways. For instance, the observed increase in α-glycerophosphate in diabetic lenses is attributed, at least in part, to the catabolism of sorbitol 3-phosphate. nih.govkarger.com This metabolic connection highlights how the flux through the polyol pathway, initiated by high glucose, can ultimately influence lipid metabolism and cellular redox balance through the intermediate, sorbitol 3-phosphate.

Metabolic Regulation and Dysregulation of Sorbitol 3 Phosphate in Pathophysiological States

Influence of Hyperglycemia on Sorbitol 3-phosphate Concentration

Under hyperglycemic conditions, such as those seen in diabetes mellitus, the normal pathways of glucose metabolism can become saturated. youtube.com This saturation leads to an increased flux of glucose through the aldose reductase pathway, also known as the polyol pathway. austinpublishinggroup.com A key consequence of this pathway's activation is the conversion of glucose to sorbitol. nih.gov Concurrently, studies have identified a dramatic increase in the concentration of Sorbitol 3-phosphate in the lenses of diabetic rats. nih.govnih.gov This suggests that the phosphorylation of sorbitol is a significant event in hyperglycemic states.

Impact of Inhibitors of Sorbitol Production on Sorbitol 3-phosphate Levels

Inhibitors of aldose reductase, the enzyme responsible for sorbitol production, have a direct impact on the levels of Sorbitol 3-phosphate. In experimental studies, treating diabetic rats with an aldose reductase inhibitor led to the disappearance of both Sorbitol 3-phosphate and fructose-3-phosphate in the lens. nih.gov This demonstrates that by blocking the initial step of the polyol pathway, the downstream production and accumulation of Sorbitol 3-phosphate are effectively prevented.

One such inhibitor, Sorbinil, has been shown to suppress the elevation in the concentrations of α-glycerophosphate and other unidentified compounds, including what is now known to be Sorbitol 3-phosphate, in isolated rabbit lenses incubated in high glucose media. researchgate.net Another aldose reductase inhibitor, ICI 105552, was found to reduce the accumulation of sorbitol and fructose (B13574) in the sciatic nerve of diabetic rats. nih.gov While this particular study did not directly measure Sorbitol 3-phosphate, the reduction in its precursor, sorbitol, strongly implies a corresponding decrease in Sorbitol 3-phosphate levels.

Sorbitol 3-phosphate as an Indicator of Metabolic Aberration

The presence and elevated levels of Sorbitol 3-phosphate serve as an indicator of significant metabolic dysregulation, particularly in the context of diabetes. nih.gov Its accumulation in tissues like the lens and erythrocytes reflects the shunting of glucose through the polyol pathway, a hallmark of hyperglycemic stress. nih.govnih.gov The identification of Sorbitol 3-phosphate and the related compound fructose-3-phosphate in the erythrocytes of diabetic subjects has led to their consideration as potential biomarkers for the disease. nih.gov

The accumulation of sorbitol itself is known to be detrimental to tissues, leading to osmotic and oxidative stress. austinpublishinggroup.com The subsequent phosphorylation to Sorbitol 3-phosphate is a further manifestation of this metabolic aberration. nih.gov The increase in Sorbitol 3-phosphate is part of a broader metabolic shift that can include the accumulation of other compounds like α-glycerophosphate, indicating a link to lipid synthesis and other metabolic pathways. researchgate.netpnas.org

Theoretical Frameworks for Alternative Glucose Metabolism Pathways and Bypass Mechanisms

The formation of Sorbitol 3-phosphate is part of a broader alternative pathway for glucose metabolism that can bypass key regulatory points of glycolysis. pnas.orgsigmaaldrich.com

A proposed pathway involving the conversion of glucose to sorbitol and its subsequent metabolism can bypass the primary control points of glycolysis, namely the reactions catalyzed by hexokinase and phosphofructokinase. pnas.orgnih.gov This bypass is favored when there is an abundant supply of glucose, a condition under which glycolysis is also highly active. pnas.orgnih.gov The entry of fructose into glycolysis can also occur via phosphorylation to fructose-1-phosphate, which is then cleaved to glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP), bypassing the phosphofructokinase regulatory step. libretexts.org The formation of Sorbitol 3-phosphate and its potential cleavage could represent another mechanism to generate three-carbon intermediates that can enter the lower part of glycolysis, thus circumventing the initial, tightly regulated steps. nih.gov

The metabolic pathways related to Sorbitol 3-phosphate have significant implications for the cellular redox state, primarily through the utilization of the cofactors NADPH and NAD+.

The initial step of the polyol pathway, the reduction of glucose to sorbitol by aldose reductase, consumes NADPH. nih.govoup.com This can lead to a depletion of NADPH, which is crucial for the regeneration of the intracellular antioxidant glutathione (B108866), thereby impairing the cell's defense against oxidative stress. nih.gov The pentose (B10789219) phosphate pathway is a major source of NADPH, and the activation of the polyol pathway creates a mutual facilitation, as the polyol pathway consumes the NADPH produced. pnas.orgyoutube.com

The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase utilizes NAD+ as a cofactor, producing NADH. nih.govoup.com This shift in the NAD+/NADH ratio can also contribute to cellular stress. oup.com The balance between NAD+ and NADH is critical for maintaining cellular homeostasis, and a decrease in the NAD+/NADH ratio can have widespread effects on metabolic processes. nih.govnih.gov

Interactive Data Table: Effects of Aldose Reductase Inhibition in Diabetic Rat Tissues

| Tissue | Treatment | Sorbitol Change | Fructose Change | Lactate Change |

| Sciatic Nerve | ICI 105552 | ↓ 70% | ↓ 47% | ↓ 34% |

| Retina | ICI 105552 | No significant effect | No significant effect | Reduced to below non-diabetic level |

| Data sourced from a study on streptozotocin-diabetic rats treated with the aldose reductase inhibitor ICI 105552. nih.gov |

Advanced Analytical Methodologies for Sorbitol 3 Phosphate Quantification and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Concentration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information on metabolites in complex biological samples. mdpi.com Its ability to directly detect specific atomic nuclei makes it uniquely suited for analyzing phosphorylated compounds like sorbitol 3-phosphate.

Phosphorus-31 NMR (³¹P-NMR) spectroscopy is the definitive method for the identification and direct quantification of phosphorylated metabolites in biological extracts and even in intact tissues. mdpi.com This technique is highly specific to phosphorus-containing compounds and offers a distinct window into cellular energetics and metabolism.

Research has successfully utilized ³¹P-NMR to identify sorbitol 3-phosphate in various mammalian tissues. nih.govnih.gov In the ³¹P-NMR spectrum of mammalian lenses, an unusual resonance peak appears at approximately 6.5 ppm, which was not attributable to common phosphorylated metabolites like ATP or glycerophosphorylcholine. nih.gov Through purification and subsequent analysis, this compound was unequivocally identified as D-sorbitol 3-phosphate. nih.gov The concentration of this metabolite was observed to increase significantly in the lenses of diabetic rats, correlating with the activation of the aldose reductase pathway. nih.gov

Similarly, ³¹P-NMR has been used to detect and estimate the concentration of sorbitol 3-phosphate in normal human erythrocytes, where its concentration is estimated to be around 13 µmol/liter of cells. nih.gov The presence of sorbitol 3-phosphate, along with fructose (B13574) 3-phosphate, was confirmed by incubating hemolysates with sorbitol and ATP, which suggested a direct phosphorylation at the 3-hydroxyl position. nih.gov The advantage of ³¹P-NMR is its ability to provide a clear signal for each phosphorus-containing compound, with the chemical shift being highly sensitive to the local chemical environment, thus allowing for differentiation between various phosphomonoesters. mdpi.comresearchgate.net

Table 1: Key Findings from ³¹P-NMR Studies on Sorbitol 3-phosphate

| Parameter | Finding | Tissue/Sample Studied | Reference |

| Chemical Shift | ~6.5 ppm | Mammalian Lens | nih.gov |

| Identification | Confirmed as D-sorbitol 3-phosphate | Mammalian Lens, Human Erythrocytes | nih.govnih.gov |

| Quantification | Estimated at ~13 µmol/liter cells | Normal Human Erythrocytes | nih.gov |

| Pathological Relevance | Concentration increases manyfold in diabetic models | Diabetic Rat Lens | nih.gov |

13C-NMR Spectroscopy for Tracing Carbon Flux

Carbon-13 NMR (¹³C-NMR) spectroscopy is a vital tool for elucidating metabolic pathways by tracing the flow of carbon atoms from labeled substrates into various metabolites. nih.govnih.gov This method, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows researchers to quantify the in vivo activity of metabolic networks. researchgate.net

In the context of the sorbitol pathway, ¹³C-NMR has been employed to monitor the metabolism of glucose into sorbitol. nih.gov By incubating intact rabbit lenses in a medium containing [1-¹³C] glucose, researchers can track the labeled carbon as it is converted by aldose reductase into [1-¹³C] sorbitol. nih.gov The subsequent phosphorylation of this labeled sorbitol would result in [1-¹³C] sorbitol 3-phosphate, allowing its metabolic fate to be followed. This approach provides a dynamic view of the pathway's activity and can be used to assess the efficacy of aldose reductase inhibitors. nih.gov While direct ¹³C-NMR studies focusing specifically on the flux through sorbitol 3-phosphate are not extensively detailed, the principle has been well-established for the upstream sorbitol pathway. nih.gov The analysis relies on feeding ¹³C-labeled substrates to cells and, after reaching a steady state, measuring the ¹³C-labeling patterns in key metabolites. nih.govresearchgate.net

Table 2: Principle of ¹³C-NMR for Tracing Carbon into Sorbitol 3-phosphate

| Step | Description | Key Compound | Analytical Output |

| 1. Substrate Labeling | Introduction of a stable isotope-labeled substrate into the biological system. | [1-¹³C] glucose | N/A |

| 2. Metabolic Conversion | The labeled substrate is metabolized through active pathways. | [1-¹³C] sorbitol | Detection of a ¹³C-enriched signal for sorbitol. |

| 3. Phosphorylation | Sorbitol is phosphorylated to form sorbitol 3-phosphate. | [1-¹³C] sorbitol 3-phosphate | Detection of a ¹³C-enriched signal for sorbitol 3-phosphate. |

| 4. Flux Analysis | The degree of ¹³C enrichment in the final metabolite is quantified to determine pathway activity. | ¹³C-labeled metabolites | Quantitative flux maps of the metabolic network. |

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental for separating complex mixtures of metabolites prior to their detection and quantification. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstones of metabolic analysis.

HPLC is a versatile technique used to separate compounds based on their differential interactions with a stationary phase. For sugar phosphates like sorbitol 3-phosphate, which lack a strong chromophore, specialized detectors are necessary. While methods for the simultaneous estimation of sorbitol using HPLC have been developed, they typically employ a Refractive Index Detector (RID). scirp.org

For the analysis of sorbitol 3-phosphate, ion-exchange chromatography or ion-pair reversed-phase chromatography would be suitable separation methods due to the charged nature of the phosphate (B84403) group. Detection can be achieved using:

Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte and is well-suited for sugars and sugar phosphates.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD provides near-universal detection for non-volatile analytes with high sensitivity.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and sensitivity, allowing for both quantification and structural confirmation.

The main advantage of HPLC over NMR is often higher sensitivity, though a key limitation is the potential need for specific standards for each analyte, which may not always be commercially available. nih.gov

Table 3: Potential HPLC Methods for Sorbitol 3-phosphate Analysis

| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Detector |

| Anion-Exchange | Quaternary ammonium (B1175870) functionalized polymer | Aqueous salt or pH gradient (e.g., NaOH) | Pulsed Amperometric Detector (PAD) / Conductivity Detector |

| Ion-Pair Reversed-Phase | C18 silica | Acetonitrile/water with an ion-pairing agent (e.g., tetrabutylammonium) | ELSD, CAD, MS |

| Hydrophilic Interaction | Amide or amine-bonded silica | High organic solvent content (e.g., Acetonitrile) with aqueous buffer | ELSD, CAD, MS |

Gas Chromatography/Mass Spectrometry (GC/MS) for Structural Elucidation

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful combination for identifying and quantifying volatile and thermally stable compounds. nih.gov For non-volatile molecules like sorbitol 3-phosphate, a chemical derivatization step is mandatory to increase their volatility.

The standard procedure involves:

Derivatization: The hydroxyl and phosphate groups of sorbitol 3-phosphate are converted into more volatile esters or ethers. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives.

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column.

MS Detection and Elucidation: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a unique fragmentation pattern (a molecular "fingerprint") and the mass of the molecular ion, which together allow for definitive structural elucidation.

GC-MS has been successfully used to analyze sorbitol in plasma samples from diabetic patients and provides high accuracy and sensitivity for targeted metabolite analysis. nih.gov

Table 4: General Workflow for GC/MS Analysis of Sorbitol 3-phosphate

| Step | Purpose | Example Reagent/Condition |

| 1. Extraction | Isolate metabolites from the biological matrix. | Acid precipitation (e.g., Perchloric acid) |

| 2. Derivatization | Increase volatility for GC analysis. | Silylation with BSTFA or similar TMS reagent. |

| 3. GC Separation | Separate the derivatized analyte from other compounds. | 5%-phenyl-95%-dimethylpolysiloxane capillary column. |

| 4. MS Analysis | Generate a mass spectrum for identification. | Electron Impact (EI) ionization and fragmentation. |

| 5. Data Interpretation | Match the retention time and mass spectrum to a known standard or library. | Comparison with databases like the Golm Metabolome Database. |

Sample Preparation and Extraction Protocols for Sorbitol 3-phosphate Analysis

The quality of analytical data is highly dependent on the protocol used for sample preparation and extraction. The goal is to efficiently extract the target analyte from a complex biological matrix (e.g., cells, tissues) while removing interfering substances like proteins, lipids, and salts. researchgate.netnih.gov

For phosphorylated metabolites like sorbitol 3-phosphate, a common approach involves acid extraction. A typical protocol includes the following steps:

Homogenization: The tissue sample is rapidly homogenized in a cold environment (e.g., using liquid nitrogen) to quench metabolic activity. nih.gov

Pre-Wash (Optional): To remove interfering compounds like polysaccharides and polyphenols, a pre-wash step with a sorbitol-based buffer can be employed. researchgate.netprotocols.io This technique uses an osmotically active solution to draw out cytosolic contaminants without lysing the cells prematurely. protocols.io

Acid Extraction: A cold acid, such as perchloric acid or trichloroacetic acid, is used to precipitate larger molecules like proteins and nucleic acids, while keeping small, soluble metabolites like sorbitol 3-phosphate in the supernatant.

Neutralization and Purification: The acidic extract is neutralized (e.g., with potassium hydroxide) to precipitate the acid as a salt, which is then removed by centrifugation. For ³¹P-NMR analysis of complex samples, further purification and concentration may be achieved through freeze-drying (lyophilization) and filtration. nih.gov

Reconstitution: The final, purified extract is dissolved in a suitable solvent for the chosen analytical instrument (e.g., deuterated water (D₂O) for NMR analysis).

Table 5: Generalized Sample Extraction Protocol for Sorbitol 3-phosphate

| Step | Action | Rationale | Reference |

| 1. Tissue Quenching | Flash-freeze sample in liquid nitrogen. | Immediately halt all enzymatic and metabolic activity. | nih.gov |

| 2. Homogenization | Grind the frozen tissue to a fine powder. | Increase surface area for efficient extraction. | researchgate.net |

| 3. Acid Precipitation | Add cold perchloric or trichloroacetic acid and vortex. | Precipitate proteins and macromolecules. | nih.gov |

| 4. Centrifugation | Spin at high speed at a low temperature (e.g., 4°C). | Separate the soluble metabolite extract (supernatant) from the protein pellet. | nih.gov |

| 5. Neutralization | Add a base (e.g., KOH) to the supernatant. | Remove the acid from the solution. | nih.gov |

| 6. Concentration | Lyophilize (freeze-dry) the neutralized extract. | Concentrate the sample by removing the solvent. | nih.gov |

| 7. Reconstitution | Dissolve the dried extract in an appropriate solvent. | Prepare the sample for instrumental analysis. |

Emerging Research Frontiers and Scholarly Perspectives on Sorbitol 3 Phosphate

Exploration of Sorbitol 3-phosphate in Diverse Organisms Beyond Mammalian Lenses

While much of the initial research on sorbitol and its phosphorylated forms has been concentrated on mammalian systems, particularly in the context of diabetic complications, emerging studies are broadening the focus to other kingdoms of life. This expansion is revealing the multifaceted roles of sorbitol metabolism, and by extension, the potential significance of sorbitol 3-phosphate in plants and microbes.

In many plant species, particularly those in the Rosaceae family like apple and pear, sorbitol is a primary product of photosynthesis and a major form of translocated carbon. oup.compublish.csiro.au Its accumulation is strongly linked to the plant's ability to withstand various abiotic stresses, such as drought and salinity. oup.compublish.csiro.auuky.edu The synthesis of sorbitol in these plants proceeds through a two-step pathway involving the reduction of glucose-6-phosphate to sorbitol-6-phosphate (B1195476) by aldose-6-phosphate reductase (A6PR), followed by the dephosphorylation of sorbitol-6-phosphate. oup.com Although direct research on sorbitol 3-phosphate is limited, its structural similarity to the key intermediate sorbitol-6-phosphate suggests a potential, yet unexplored, role in these stress response pathways.

Under conditions of water and salt stress, the accumulation of sorbitol helps in osmotic adjustment, protecting cellular structures and maintaining turgor pressure. publish.csiro.aupublish.csiro.au Studies on tomato plants, which are not members of the Rosaceae family, have also shown that sorbitol accumulates in response to drought and salt stress, with the enzymes aldose-6-phosphate reductase (A6PR) and aldose reductase (AR) showing increased activity. publish.csiro.aupublish.csiro.aunih.gov Genetically modified tomato lines with suppressed sorbitol dehydrogenase (SDH) activity, the enzyme responsible for metabolizing sorbitol, exhibited higher levels of sorbitol accumulation under stress conditions. publish.csiro.aupublish.csiro.aunih.govpublish.csiro.au This suggests that the regulation of sorbitol levels is a critical component of the plant's stress tolerance mechanism.

Furthermore, suppressing sorbitol synthesis in apple has been shown to significantly alter the expression of genes related to stress responses, including those involved in the synthesis and degradation of key signaling molecules like abscisic acid, salicylic (B10762653) acid, and jasmonic acid. oup.comoup.com This indicates a complex interplay between sorbitol metabolism and the broader stress signaling networks in plants. While these studies primarily focus on sorbitol and sorbitol-6-phosphate, they lay the groundwork for future investigations into whether sorbitol 3-phosphate also participates in these intricate stress adaptation strategies.

Table 1: Enzymes Involved in Plant Sorbitol Metabolism and Stress Response

| Enzyme | Abbreviation | Function | Role in Stress Response |

|---|---|---|---|

| Aldose-6-phosphate reductase | A6PR | Reduces glucose-6-phosphate to sorbitol-6-phosphate. oup.com | Increased activity correlates with sorbitol accumulation during drought and salt stress. publish.csiro.aupublish.csiro.aunih.gov |

| Aldose Reductase | AR | Reduces various aldehydes, including glucose, to their corresponding alcohols. publish.csiro.au | Increased activity observed during salt stress, leading to sorbitol accumulation. publish.csiro.au |

| Sorbitol Dehydrogenase | SDH | Oxidizes sorbitol to fructose (B13574). publish.csiro.au | Suppression of SDH leads to higher sorbitol levels and potentially enhanced stress tolerance. publish.csiro.aupublish.csiro.aunih.gov |

In the microbial world, the accumulation of compatible solutes is a common strategy to counteract osmotic stress. These small organic molecules can accumulate to high intracellular concentrations without interfering with cellular processes, thereby maintaining cell turgor and protecting cellular components from dehydration. Sorbitol is one such compatible solute utilized by various microorganisms. nih.govresearchgate.net

For instance, in the fungus Trichoderma reesei, sorbitol is often used as an osmotic stabilizer in culture media. nih.gov However, high concentrations of sorbitol can also induce an osmotic stress response, leading to the intensive production of intracellular glycerol (B35011). nih.gov This highlights the role of polyols like sorbitol in microbial strategies to cope with changes in external osmolarity.

In some bacteria, such as Lactobacillus plantarum, metabolic engineering strategies have been employed to enhance sorbitol production. researchgate.net By manipulating genes involved in sorbitol metabolism, such as sorbitol-6-phosphate dehydrogenase, researchers have been able to increase the conversion of glucose or fructose into sorbitol. researchgate.net This not only demonstrates the inherent capacity of these microbes to synthesize sorbitol but also points to the potential involvement of phosphorylated intermediates like sorbitol-6-phosphate, and possibly sorbitol 3-phosphate, in these pathways. The ability to engineer these pathways suggests that they are amenable to manipulation for biotechnological applications, such as the production of low-calorie sweeteners.

While direct evidence for the role of sorbitol 3-phosphate in microbial osmoregulation is currently lacking, the established importance of sorbitol and its phosphorylated precursors in microbial metabolism under osmotic stress provides a strong rationale for future investigations in this area.

Elucidation of Regulatory Networks Modulating Sorbitol 3-phosphate Metabolism

The metabolism of sorbitol and its phosphorylated derivatives is tightly regulated, and recent research has begun to unravel the complex networks that control these pathways. In plants, the synthesis of sorbitol is primarily controlled at the level of aldose-6-phosphate reductase (A6PR), the first enzyme in the pathway. oup.com The expression and activity of this enzyme are influenced by various developmental and environmental cues, including light and stress signals.

In microorganisms, the regulation of sorbitol metabolism can be quite intricate. For example, in Bacillus licheniformis, a novel regulatory system has been developed that utilizes signals associated with nitrogen metabolism to control carbon flux, including the pathways involving sorbitol. nih.gov By engineering a transcription factor and incorporating a sorbitol-responsive element, researchers were able to achieve significant control over gene expression in response to sorbitol. nih.gov This demonstrates the potential for cross-talk between different metabolic pathways and highlights the sophisticated regulatory mechanisms that govern nutrient utilization in bacteria.

Furthermore, studies in Lactobacillus plantarum have revealed the presence of sorbitol operons, which contain genes for sorbitol transport and metabolism, including sorbitol-6-phosphate dehydrogenase. researchgate.net The expression of these operons is likely controlled by regulatory proteins that sense the availability of sorbitol and other carbon sources. Understanding these regulatory networks is crucial for metabolic engineering efforts aimed at enhancing the production of sorbitol or other valuable compounds.

Structural and Functional Characterization of Associated Enzymes

The enzymes involved in the metabolism of sorbitol and its phosphorylated derivatives are key to understanding their biological roles. Sorbitol dehydrogenase (SDH), which converts sorbitol to fructose, has been a subject of considerable interest. nih.gov It is a member of the medium-chain dehydrogenase/reductase protein family and is expressed in many mammalian tissues. nih.gov Three-dimensional structural studies have revealed that while SDH is homologous to mammalian alcohol dehydrogenase, there are differences in the zinc coordination within their active sites. nih.gov This structural information is being used to design specific inhibitors that could have therapeutic applications.

Aldose reductase, the enzyme that reduces glucose to sorbitol in the polyol pathway, has a broad substrate specificity. nih.govnih.gov It belongs to the aldo-keto reductase superfamily and has a relatively low affinity for glucose, meaning it becomes more active at high glucose concentrations. nih.govyoutube.com

In plants, the key enzyme for sorbitol synthesis is aldose-6-phosphate reductase (A6PR), which is distinct from the more general aldose reductase (AR). publish.csiro.aupublish.csiro.au Although both are aldo-keto reductases, they can be differentiated by inhibitors. publish.csiro.aunih.gov Sorbitol-6-phosphate dehydrogenase (S6PDH) is another critical enzyme, particularly in the Rosaceae family, where it plays a key role in sorbitol synthesis. nih.gov Studies on S6PDH have revealed that gene duplication has been a significant factor in the evolution of sorbitol metabolism in these plants. nih.gov

In bacteria, enzymes such as sorbitol-6-phosphate dehydrogenase are central to the utilization of sorbitol as a carbon source. researchgate.net The characterization of these enzymes from various organisms provides valuable insights into their catalytic mechanisms, substrate specificities, and regulatory properties.

Table 2: Key Enzymes in Sorbitol and Sorbitol Phosphate (B84403) Metabolism

| Enzyme | Organism(s) | Substrate(s) | Product(s) | Cofactor(s) |

|---|---|---|---|---|

| Aldose-6-phosphate reductase (A6PR) | Plants (e.g., tomato, apple) | Glucose-6-phosphate | Sorbitol-6-phosphate | NADPH |

| Aldose Reductase (AR) | Mammals, Plants | Glucose, other aldehydes | Sorbitol, other alcohols | NADPH |

| Sorbitol Dehydrogenase (SDH) | Mammals, Plants | Sorbitol | Fructose | NAD+ |

| Sorbitol-6-phosphate Dehydrogenase (S6PDH) | Plants (Rosaceae), Bacteria | Sorbitol-6-phosphate | Glucose-6-phosphate | NADP+ |

| Sorbitol-6-phosphate Dehydrogenase | Bacteria (Lactobacillus plantarum) | Fructose-6-phosphate | Sorbitol-6-phosphate | NADH |

| Sorbitol Kinase (putative) | Human erythrocytes | Sorbitol | Sorbitol 3-phosphate | ATP |

Interplay with Cellular Signaling Pathways and Redox Homeostasis

The metabolism of sorbitol 3-phosphate and related compounds is intricately linked to cellular signaling and the maintenance of redox balance. The polyol pathway, which includes the conversion of glucose to sorbitol, has a significant impact on the cellular redox state. nih.govnih.gov The first step, catalyzed by aldose reductase, consumes NADPH, while the second step, catalyzed by sorbitol dehydrogenase, produces NADH. nih.govnih.gov This can lead to an imbalance in the NAD+/NADH and NADP+/NADPH ratios, which can have far-reaching consequences for cellular function. nih.govaging-us.com

A decrease in NADPH levels can impair the activity of NADPH-dependent enzymes, such as glutathione (B108866) reductase, which is essential for regenerating the antioxidant glutathione. aging-us.com This can lead to increased oxidative stress, a condition implicated in the pathogenesis of various diseases. In aged mouse oocytes, for example, the accumulation of sorbitol has been shown to disrupt the intracellular redox balance, leading to a decrease in oocyte quality. aging-us.com

In plants, the connection between sorbitol metabolism and stress signaling is becoming increasingly apparent. As mentioned earlier, altering sorbitol synthesis in apple affects the expression of genes involved in the pathways of major stress-related hormones. oup.comoup.com This suggests that sorbitol or its metabolites may act as signaling molecules or that the metabolic flux through the sorbitol pathway influences the cellular signaling landscape.

Furthermore, in human erythrocytes, the presence of sorbitol 3-phosphate and fructose 3-phosphate has been identified, and their concentrations are elevated in diabetic individuals. nih.gov The phosphorylation of sorbitol to sorbitol 3-phosphate suggests the existence of a novel kinase and a potential role for this compound in cellular processes beyond simple osmolyte accumulation. nih.gov The further metabolism of sorbitol 3-phosphate could also contribute to changes in the levels of other important metabolites, such as α-glycerophosphate. nih.gov

Development of Novel Research Tools and Methodologies for Sorbitol 3-phosphate Studies

Advancements in analytical techniques are crucial for furthering our understanding of sorbitol 3-phosphate and its metabolic context. The detection and quantification of sorbitol and its phosphorylated derivatives in complex biological samples present analytical challenges. ijcrcps.comthermofisher.com

Several methods have been developed for the analysis of sorbitol, including high-performance liquid chromatography (HPLC) with various detectors, such as pulsed amperometric detection (PAD) and refractive index detection (RID). ijcrcps.comthermofisher.comcreative-proteomics.com High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) has proven to be a valuable technique for analyzing carbohydrates, including sorbitol, without the need for derivatization. thermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of sugar alcohols, often requiring derivatization to increase their volatility. creative-proteomics.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity and has been successfully applied to the quantification of sorbitol in biological samples. creative-proteomics.comresearchgate.net

For the specific detection of phosphorylated compounds like sorbitol 3-phosphate, 31P nuclear magnetic resonance (NMR) spectroscopy has been instrumental. nih.govnih.gov This non-invasive technique allows for the identification and quantification of phosphorus-containing metabolites in intact cells and tissues.

The development of biosensors also holds promise for the rapid and sensitive detection of sorbitol. ijcrcps.com These devices, which often utilize enzymes like sorbitol dehydrogenase, can provide real-time measurements of sorbitol concentrations.

In addition to analytical methods, the use of metabolic flux models is becoming an important tool for studying sorbitol biosynthesis and its regulation within the broader metabolic network of an organism. nih.gov These computational models can help to predict how changes in gene expression or environmental conditions will affect metabolic pathways and can guide metabolic engineering strategies.

Table 3: Analytical Methods for Sorbitol and Sorbitol Phosphate Analysis

| Technique | Abbreviation | Principle | Application |

|---|---|---|---|

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | HPAE-PAD | Separation based on anion exchange followed by electrochemical detection. thermofisher.com | Quantification of sorbitol and other carbohydrates in food and biological samples. thermofisher.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds followed by mass-based detection. creative-proteomics.comresearchgate.net | Precise analysis of derivatized sugar alcohols in various matrices. creative-proteomics.comresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High-sensitivity targeted quantification using mass transitions. creative-proteomics.comresearchgate.net | Quantification of sorbitol and related metabolites in complex biological samples. creative-proteomics.comresearchgate.net |

| 31P Nuclear Magnetic Resonance Spectroscopy | 31P NMR | Detection of phosphorus-containing compounds based on their magnetic properties. nih.govnih.gov | Identification and quantification of sorbitol 3-phosphate and other phosphorylated metabolites. nih.govnih.gov |

| High-Performance Liquid Chromatography with Refractive Index/Evaporative Light Scattering Detection | HPLC-RID/ELSD | Separation based on polarity followed by detection of changes in refractive index or light scattering. creative-proteomics.com | Routine quality control applications for sorbitol and other polyols. creative-proteomics.com |

Q & A

Q. How can isotopic labeling efficiency be improved for Sorbitol 3-phosphate flux studies?

- Methodological Answer : Use pulse-chase labeling with ¹³C-glucose (99% enrichment) and optimize labeling duration (e.g., 30–120 mins) based on tissue turnover rates. For low-abundance samples, enhance sensitivity via derivatization (e.g., methoximation-trimethylsilylation for GC-MS) or employ targeted LC-MS/MS with multiple reaction monitoring (MRM). Normalize isotopic enrichment to total intracellular Sorbitol 3-phosphate pools to account for dilution effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.